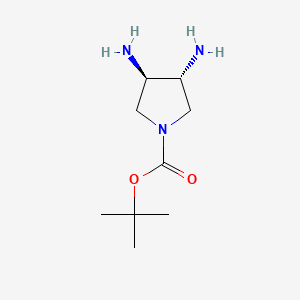

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503552-68-9, 2173182-42-6 | |

| Record name | (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Physicochemical Properties of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Key Building Block for Drug Discovery

Abstract

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid pyrrolidine scaffold, featuring a trans-configured vicinal diamine, makes it a valuable component in the design of complex bioactive molecules, particularly as a linker in targeted protein degraders like PROTACs. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical manipulation, a critical feature in multi-step synthetic campaigns. This guide provides an in-depth analysis of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and discusses its stability profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of the (3R,4R)-Diaminopyrrolidine Scaffold

In the landscape of drug discovery, chiral scaffolds that offer conformational rigidity and defined spatial orientation of functional groups are of paramount importance. The pyrrolidine ring system is a privileged structure, frequently found in natural products and FDA-approved drugs. The specific stereoisomer, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, provides a unique combination of features:

-

Stereochemically Defined Core: The fixed trans orientation of the two amino groups provides a predictable three-dimensional structure, which is crucial for precise interaction with biological targets.

-

Versatile Diamine Functionality: The primary amines at the C3 and C4 positions serve as key nucleophilic handles for elaboration into a wide array of functional groups, amides, and ureas, enabling the construction of diverse chemical libraries.

-

Orthogonal Protection Strategy: The Boc group protects the pyrrolidine nitrogen, rendering it unreactive under conditions used to modify the C3/C4 amines. Its lability under acidic conditions allows for late-stage deprotection and further functionalization.

-

Application in Targeted Protein Degradation: This molecule is commercially recognized as a "Protein Degrader Building Block".[1] Its structure is well-suited for incorporation as a linker component in Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins.

Understanding the fundamental physicochemical properties of this building block is not merely an academic exercise; it is a prerequisite for its successful application in synthesis, ensuring reproducibility, scalability, and the ultimate quality of the final active pharmaceutical ingredient (API).

Compound Identity and Structure

Accurate identification is the cornerstone of all chemical research. The essential identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | [2] |

| CAS Number | 503552-68-9 | [1][2] |

| Molecular Formula | C₉H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 201.27 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CN">C@HN | [2] |

| InChIKey | MOFRNGKMXMQTQR-RNFRBKRXSA-N | [2] |

The structure consists of a five-membered pyrrolidine ring where the nitrogen is protected by a bulky tert-butoxycarbonyl group. The two amino groups are located on adjacent carbons (C3 and C4) and are in a trans configuration relative to each other.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical reactions and biological systems. The following table summarizes key computed properties and highlights those that require experimental determination.

| Property | Value (Computed/Predicted) | Experimental Status |

| XLogP3 | -0.9 | To Be Determined |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | N/A (Computed) |

| Hydrogen Bond Donor Count | 2 | N/A (Computed) |

| Hydrogen Bond Acceptor Count | 3 | N/A (Computed) |

| Rotatable Bond Count | 2 | N/A (Computed) |

| Exact Mass | 201.147726857 Da | To Be Determined by HRMS |

| Appearance | White to off-white solid (Expected) | To Be Determined |

| Melting Point | Not available | To Be Determined |

| Aqueous Solubility | Not available | To Be Determined |

| pKa (Basic) | Not available | To Be Determined |

Note: Computed values are derived from the PubChem database and serve as estimates.[2] Experimental verification is essential for regulatory and development purposes.

Analytical Characterization: Experimental Protocols

To ensure the identity, purity, and quality of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a suite of analytical techniques must be employed. The following protocols are designed as self-validating systems for comprehensive characterization.

Structural Verification and Purity Assessment: HPLC-MS

Expertise & Experience: This method serves as the primary tool for confirming molecular weight and assessing sample purity. The reverse-phase HPLC separates the main compound from any impurities, while the mass spectrometer provides unambiguous confirmation of its mass. The choice of a C18 column is standard for molecules of this polarity, and a formic acid modifier is used to ensure good peak shape and ionization efficiency in positive ion mode.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Dilute 10-fold for analysis.

-

Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) coupled to a 6120 Single Quadrupole LC/MS system.

-

HPLC Conditions:

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.1 minutes, and re-equilibrate for 2 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 210 nm and 254 nm.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 100–500.

-

Expected Ion: [M+H]⁺ at m/z 202.3.

-

-

Data Analysis: Integrate the UV chromatogram to determine purity (%). Confirm the mass of the major peak corresponds to the expected [M+H]⁺ ion.

Determination of Aqueous Solubility: Shake-Flask Method

Expertise & Experience: Thermodynamic solubility is a critical parameter that influences bioavailability and reaction kinetics in aqueous media. The shake-flask method, as recommended by OECD Guideline 105, remains the gold standard. It ensures that a true equilibrium is reached between the solid material and the solvent, providing a solubility value that is independent of kinetic factors. A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.

Experimental Protocol:

-

System Preparation: Prepare a sufficient volume of PBS at pH 7.4.

-

Equilibration: Add an excess amount of the solid compound to a known volume of PBS in a sealed glass vial (e.g., 10 mg in 1 mL).

-

Shaking: Agitate the vial in a temperature-controlled shaker bath at 25 °C for 24 hours to ensure equilibrium. A parallel sample should be agitated for 48 hours to confirm that equilibrium was reached at 24 hours.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with mobile phase and analyze its concentration using a pre-calibrated HPLC-UV method against a standard curve of the compound.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Stability Profile

A comprehensive understanding of a compound's stability is critical for defining storage conditions, predicting shelf-life, and anticipating potential liabilities in drug development.

Chemical Stability and Forced Degradation

Trustworthiness: Forced degradation studies are a regulatory requirement (ICH Q1A) and a tool for understanding intrinsic stability.[] By subjecting the compound to harsh conditions, we can identify potential degradation pathways and develop stability-indicating analytical methods. The Boc group is known to be labile to strong acid, which would be the most likely point of non-metabolic degradation.

Forced Degradation Protocol:

-

Prepare Solutions: Prepare solutions of the compound (~0.5 mg/mL) in:

-

0.1 M HCl (Acidic Hydrolysis)

-

0.1 M NaOH (Basic Hydrolysis)

-

3% H₂O₂ (Oxidative)

-

Water (Neutral Hydrolysis)

-

-

Stress Conditions:

-

Incubate the acidic, basic, and neutral solutions at 60 °C for 24 hours.

-

Incubate the oxidative solution at room temperature for 24 hours.

-

Expose the solid compound to high-intensity light (ICH Q1B photostability testing).

-

Heat the solid compound at 80 °C (Thermal).

-

-

Analysis: At appropriate time points, quench the reactions (e.g., neutralize acid/base) and analyze all samples by HPLC-MS to determine the percentage of the parent compound remaining and to identify any major degradants.

Metabolic Stability Considerations

Authoritative Grounding: The tert-butyl group, while sterically hindering, can be a site of metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] This typically results in hydroxylation of one of the methyl groups, followed by further oxidation. While this compound is a building block, understanding its potential metabolic fate is crucial if it forms a significant part of a final drug candidate. An in vitro assay using liver microsomes is the standard preliminary test.

Proposed In Vitro Microsomal Stability Assay:

-

Incubation: Incubate the compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system (the cofactor for CYP enzymes) at 37 °C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

-

Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a high-value building block whose utility in drug discovery is underpinned by its well-defined stereochemistry and versatile functionality. This guide has detailed its core identity and computed physicochemical properties, while also providing robust, field-proven protocols for its experimental characterization. The emphasis on structural verification, purity assessment, solubility determination, and stability profiling provides a comprehensive framework for scientists to qualify this material for use in demanding synthetic and developmental programs. A thorough understanding of these properties is the first step in harnessing the full potential of this scaffold to create the next generation of innovative therapeutics.

References

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. [Link]

-

Hadidi, L. A., et al. (2013). Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes. Therapeutic Drug Monitoring, 35(4), 537-543. [Link]

-

Brodney, M. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 635-639. [Link]

Sources

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery

CAS Number: 503552-68-9

Abstract

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid, stereochemically defined scaffold is instrumental in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's core attributes, from its synthesis and chemical properties to its critical role in the rational design of next-generation therapeutics. We will delve into the mechanistic principles that underscore its utility, offering field-proven insights into its application and handling.

Introduction: The Significance of Chiral Scaffolds in Drug Design

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets, which are themselves chiral entities.[1] Chiral building blocks, such as (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, offer a reliable method to introduce stereochemical complexity into drug candidates, thereby enhancing their potency, selectivity, and pharmacokinetic profiles.[1] The pyrrolidine ring, a privileged motif in numerous bioactive compounds, provides a robust framework, while the vicinal diamine functionality at the 3 and 4 positions offers versatile points for chemical elaboration.[2] This guide will focus on the (3R,4R) diastereomer, a molecule of significant interest due to its growing application as a linker in PROTACs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery.

| Property | Value | Source |

| CAS Number | 503552-68-9 | [3][][5][6] |

| Molecular Formula | C₉H₁₉N₃O₂ | [3][][5][6] |

| Molecular Weight | 201.27 g/mol | [][5][6] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3][5] |

| IUPAC Name | tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | [][6] |

| InChI Key | MOFRNGKMXMQTQR-RNFRBKRXSA-N | [3][][6] |

| SMILES | CC(C)(C)OC(=O)N1CC1 |

The structure of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The key feature is the trans-orientation of the two amino groups at the 3 and 4 positions, both with an 'R' stereochemical configuration.

Caption: Proposed synthetic workflow for (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, multi-step synthesis that illustrates the key chemical transformations.

Step 1: Protection of Tartaric Acid

-

To a solution of L-(+)-tartaric acid in acetone, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture and extract the product, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, with an organic solvent.

-

Purify the product by recrystallization.

Step 2: Formation of the Pyrrolidine Ring

-

Convert the diacid from Step 1 to the corresponding diamide via a standard amidation procedure (e.g., using thionyl chloride followed by ammonia).

-

Perform a double Hofmann rearrangement on the diamide to yield a diaminodioxolane intermediate.

-

Reduce the intermediate to afford the protected diaminopyrrolidine derivative.

Step 3: N-Boc Protection and Deprotection

-

Selectively protect one of the primary amino groups with a suitable protecting group if necessary.

-

Introduce the tert-butoxycarbonyl (Boc) group onto the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [7][8][9]3. Remove any other protecting groups under appropriate conditions to yield the final product.

Note: The choice of protecting groups and specific reaction conditions may require optimization to achieve high yields and diastereoselectivity. It has been noted that intermediates with a tert-butyl protecting group may result in amorphous solids, which can present purification challenges. [10]

Applications in Drug Discovery: A Scaffold for PROTACs

The primary application of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is as a rigid linker component in the design of Proteolysis Targeting Chimeras (PROTACs). [5]PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. [11][12]

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

The Critical Role of the Linker

The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for efficient protein degradation. [11][13][14]The length, rigidity, and chemical composition of the linker directly influence the efficacy of the PROTAC. [11][13][14]

Advantages of the (3R,4R)-Diaminopyrrolidine Scaffold

The (3R,4R)-diaminopyrrolidine scaffold offers several advantages as a PROTAC linker:

-

Rigidity and Conformational Pre-organization: Unlike flexible alkyl or PEG linkers, the rigid pyrrolidine ring restricts the conformational freedom of the PROTAC molecule. This pre-organization can reduce the entropic penalty upon binding to the two target proteins, potentially leading to higher affinity and more stable ternary complex formation. [15]* Stereochemical Control: The defined stereochemistry of the (3R,4R) isomer dictates a specific spatial orientation of the warhead and the E3 ligase ligand. This precise positioning is critical for inducing favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity. [3][16]Studies have shown that even a single stereochemical inversion in a PROTAC linker can significantly impact its binding mode and degradation activity. [3]* Vectorial Control: The two amino groups provide distinct vectors for attaching the other components of the PROTAC, allowing for fine-tuning of the overall geometry of the molecule.

The choice of the trans diastereomer is deliberate. A study comparing cis and trans cyclohexyl linkers in a PROTAC revealed that the trans isomer adopted a more rigid, extended conformation, while the cis isomer collapsed into a folded conformation. [3]This suggests that the trans configuration of the diaminopyrrolidine linker is likely to provide a more predictable and rigid connection between the two ends of the PROTAC, facilitating the formation of a productive ternary complex.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.

Hazard Identification (General for Amines)

-

Skin and Eye Irritation: Amine compounds can be corrosive and cause severe skin burns and eye damage. [17][18]* Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation. [17]* Toxicity: May be harmful if swallowed. [17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection. [17][18]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [17]* Avoid Inhalation and Ingestion: Do not breathe dust or vapors. Do not eat, drink, or smoke when using this product. [17]* First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. In case of skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. [17][18][19]

Storage

-

Store in a cool, dry, and well-ventilated place. [17][19]* Keep the container tightly closed. [17][19]* For long-term stability, storage at 2-8 °C is recommended. [19]

Conclusion

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated tool for the rational design of targeted therapeutics. Its well-defined stereochemistry and rigid structure provide a level of control that is essential for optimizing the performance of complex molecules like PROTACs. A deep understanding of its synthesis, properties, and the mechanistic principles behind its application will empower researchers to unlock new possibilities in the pursuit of novel and effective medicines.

References

-

Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

-

(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572. PubChem. [Link]

-

ER degradation induced by PROTACs varies with linker length. ResearchGate. [Link]

-

tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]

-

Impact of linker length on the activity of PROTACs. National Institutes of Health. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [Link]

-

Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal. [Link]

-

(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572. PubChem. [Link]

-

Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. National Institutes of Health. [Link]

-

Structure based PROTAC linker optimization based on ternary complex... ResearchGate. [Link]

- US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF. ResearchGate. [Link]

-

Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Arkat USA. [Link]

-

(PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. [Link]

-

Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers. PubMed. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

Navigating the Synthesis Maze: A Technical Guide to the Solubility of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Organic Solvents

Abstract

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a chiral synthetic building block, is of increasing importance in the development of novel therapeutics, particularly as a scaffold in the design of protease inhibitors and other complex molecules. The efficiency of its incorporation into synthetic routes is critically dependent on its solubility in various organic solvents, a factor that governs reaction kinetics, purification strategies, and overall process scalability. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published solubility data, this guide establishes a framework for predicting and experimentally determining its solubility. We will delve into the molecular structure to predict its behavior in different solvent classes, provide detailed protocols for robust solubility assessment, and discuss the practical implications for drug development professionals.

Introduction: The Strategic Importance of a Chiral Building Block

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemically defined derivatives are highly sought after.[1] (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, with its defined trans-stereochemistry and orthogonally protected amine functionalities, offers synthetic chemists precise control over the introduction of chiral centers. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for selective deprotection, making it a versatile intermediate.[2][3][4]

Understanding the solubility of this key intermediate is not merely an academic exercise; it is a critical parameter for:

-

Reaction Optimization: Ensuring homogenous reaction conditions for predictable outcomes and higher yields.

-

Purification Strategy: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Process Scalability: Designing efficient and safe large-scale manufacturing processes.

-

Formulation Development: Although an intermediate, its solubility characteristics can inform the properties of the final active pharmaceutical ingredient (API).

This guide will equip researchers and process chemists with the foundational knowledge and practical tools to effectively manage the solubility of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in their synthetic endeavors.

Predicting Solubility: A Molecular Structure-Based Approach

A priori estimation of solubility can significantly streamline solvent screening. The molecular structure of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate provides several clues to its likely solubility behavior.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H19N3O2 | PubChem |

| Molecular Weight | 201.27 g/mol | PubChem[5] |

| XLogP3-AA (LogP) | -0.9 | PubChem[5] |

| Hydrogen Bond Donors | 2 (from the two NH2 groups) | PubChem |

| Hydrogen Bond Acceptors | 3 (from the two N atoms and the carbonyl O) | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The negative LogP value suggests a preference for more polar environments. The presence of multiple hydrogen bond donors and acceptors indicates that hydrogen bonding will be a dominant intermolecular force governing its solubility.[6][7][8]

Analysis of Functional Groups and Polarity

The molecule can be dissected into three key regions influencing its polarity and, consequently, its solubility:

-

The Pyrrolidine Ring: A saturated heterocyclic system that is relatively non-polar.

-

The Diamine Functionality: The two primary amine groups are polar and capable of acting as hydrogen bond donors.[9]

-

The Boc Protecting Group: The tert-butyl group is bulky and hydrophobic, while the carbamate linkage introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

The overall polarity is a balance of these features. The presence of the free diamines makes the molecule significantly more polar than a simple N-Boc pyrrolidine. The trans-stereochemistry of the amine groups may also influence crystal packing and, therefore, the energy required to dissolve the solid.[10][11][12]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility trends:

-

High Solubility Predicted: In polar protic solvents that can engage in hydrogen bonding with the amine groups, such as methanol, ethanol, and isopropanol . The polarity of these solvents will also be favorable.

-

Moderate to High Solubility Predicted: In polar aprotic solvents that are good hydrogen bond acceptors, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) . The lack of donor capability in these solvents might slightly limit solubility compared to protic solvents.

-

Moderate Solubility Predicted: In chlorinated solvents like dichloromethane (DCM) and chloroform . While less polar, they can interact with the molecule through dipole-dipole interactions.

-

Low Solubility Predicted: In non-polar aprotic solvents such as hexanes, toluene, and diethyl ether . The hydrophobic tert-butyl group will have some affinity for these solvents, but the polar diamine functionality will significantly limit overall solubility.

Experimental Determination of Solubility: A Validated Protocol

While predictions are valuable, empirical determination of solubility is essential for accurate process development. The Shake-Flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the solubility of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in a range of organic solvents.

Materials:

-

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the filtered samples and calibration standards by a validated analytical method (e.g., HPLC or GC).

-

Quantify the concentration of the dissolved compound in the samples by comparing the analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of g/L or mg/mL.

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the Shake-Flask method.

Interpreting Solubility Data: Implications for Drug Development

The experimentally determined solubility data, when compiled into a table (see Table 2 for a template), provides a powerful tool for decision-making in the drug development process.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | Acetonitrile | 25 | ||

| Tetrahydrofuran (THF) | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Chlorinated | Dichloromethane (DCM) | 25 | ||

| Non-polar | Toluene | 25 | ||

| Heptane | 25 |

Practical Applications of the Data:

-

Reaction Solvent Selection: For a reaction involving this intermediate, a solvent with high solubility, such as methanol or DMF, would be a primary candidate to ensure a homogeneous reaction mixture.

-

Crystallization/Purification: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for crystallization. A polar protic solvent mixed with a non-polar anti-solvent could be an effective strategy.

-

Chromatography: The solubility data will inform the choice of mobile phase for chromatographic purification. For normal-phase chromatography, a solvent in which the compound has moderate solubility, like DCM, might be a component of the mobile phase. For reverse-phase, a polar solvent like methanol or acetonitrile would be used.

Conclusion: A Framework for Informed Decision-Making

While a comprehensive public database on the solubility of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in organic solvents is not yet available, a robust framework for its prediction and determination has been established in this guide. By analyzing its molecular structure, researchers can make informed initial choices of solvents. The detailed experimental protocol provided offers a reliable method for generating the precise data needed for process optimization and scale-up. Ultimately, a thorough understanding of the solubility of this critical building block is paramount for its efficient and successful application in the synthesis of the next generation of therapeutics.

References

-

Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

-

National Center for Biotechnology Information. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

-

Molecules. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. (2018). New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. [Link]

-

Sunway Pharm Ltd. (n.d.). (3R,4R)-TERT-BUTYL 3,4-DIAMINOPYRROLIDINE-1-CARBOXYLATE. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Redalyc. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

MDPI. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

-

Royal Society of Chemistry. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. [Link]

-

Scribd. (n.d.). Physicochemical Properties of Drug. [Link]

-

National Center for Biotechnology Information. (2021). Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines). [Link]

-

Pharmacy Education. (2024). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method. [Link]

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. [Link]

-

University of the Pacific. (n.d.). ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 5. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives [mdpi.com]

- 7. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide on the Putative Mechanism of Action of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its versatile stereochemistry and its presence in numerous FDA-approved therapeutics.[1] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the three-dimensional architecture of bioactive molecules.[2] This guide focuses on a specific derivative, (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a compound whose precise mechanism of action is not yet fully elucidated. However, based on the extensive research into related pyrrolidine-containing molecules, we can postulate a probable role as an enzyme inhibitor. This document will, therefore, present a detailed exploration of this hypothesized mechanism, grounded in the established activities of analogous compounds, and provide a comprehensive framework for its experimental validation.

The rationale for focusing on enzyme inhibition stems from the recurrent observation of pyrrolidine derivatives effectively targeting the active sites of various enzymes.[3][4][5] The di-amino functionality of the title compound, in particular, suggests the potential for crucial hydrogen bonding and ionic interactions within an enzyme's catalytic pocket. The tert-butyl carbamate (Boc) protecting group, while often used as an intermediate in synthesis, may also influence the compound's pharmacokinetic properties and its interaction with biological targets.

This guide will delve into the putative molecular interactions, propose detailed experimental protocols to investigate these interactions, and present a logical framework for characterizing the compound's biological activity.

Hypothesized Mechanism of Action: Competitive Enzyme Inhibition

Based on the structural features of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and the known biological activities of similar pyrrolidine derivatives, a compelling hypothesis is that this compound acts as a competitive inhibitor of one or more enzymes. The diamino-substituted pyrrolidine core can mimic the structure of natural substrates or transition states, allowing it to bind to the enzyme's active site.

Several classes of enzymes are known to be targeted by pyrrolidine derivatives, including:

-

Glycosidases (e.g., α-amylase and α-glucosidase): These enzymes are involved in carbohydrate metabolism, and their inhibition is a key strategy in managing type-2 diabetes.[3][6] The polyhydroxylated nature of some pyrrolidine inhibitors mimics the structure of sugar substrates. While the title compound is not polyhydroxylated, the stereochemically defined amino groups could potentially interact with key acidic residues in the active site of these enzymes.

-

Aminoglycoside Modifying Enzymes (e.g., Aminoglycoside 6'-N-acetyltransferase): These enzymes confer antibiotic resistance by modifying aminoglycoside antibiotics. Pyrrolidine-based inhibitors have been developed to block this activity and restore the efficacy of aminoglycosides.[4]

-

Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes. Pyrrolidine-based structures can mimic the dipeptide substrates of DPP-IV.[7]

-

Kinases (e.g., Abl and PI3K): Pyrrolidine scaffolds have been explored for the development of kinase inhibitors, which are crucial in cancer therapy.[8]

The proposed mechanism of competitive inhibition is depicted in the following logical diagram:

Caption: Proposed competitive inhibition mechanism.

Experimental Validation Framework

To rigorously test the hypothesis of competitive enzyme inhibition, a multi-faceted experimental approach is required. This framework outlines the key stages of investigation, from initial screening to detailed mechanistic studies.

Target Identification and Initial Screening

The first step is to identify potential enzyme targets. This can be achieved through a combination of in silico and in vitro methods.

-

In Silico Screening: Molecular docking studies can be performed against a panel of known enzyme targets for pyrrolidine derivatives (e.g., α-glucosidase, DPP-IV, various kinases). This will help prioritize enzymes for in vitro testing based on predicted binding affinities and modes.

-

In Vitro Broad-Panel Screening: The compound should be screened against a commercially available panel of enzymes, such as those offered by contract research organizations. This provides an unbiased approach to identifying potential targets.

Enzyme Inhibition Assays

Once a potential target enzyme is identified, detailed inhibition assays are necessary to determine the potency and mechanism of inhibition.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on similar pyrrolidine derivatives.[3]

-

Preparation of Reagents:

-

α-Glucosidase solution (from Saccharomyces cerevisiae) at 1.0 U/mL in 0.1 M phosphate buffer (pH 6.9).

-

Substrate solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in 0.1 M phosphate buffer (pH 6.9).

-

Test compound: (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in phosphate buffer.

-

Positive control: Acarbose, a known α-glucosidase inhibitor.

-

Stop solution: 0.1 M Na2CO3.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate the mixture at 25°C for 5 minutes.

-

Stop the reaction by adding 100 µL of the Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The following workflow diagram illustrates this experimental process:

Caption: Workflow for an in vitro enzyme inhibition assay.

Mechanistic Studies: Determining the Mode of Inhibition

To confirm competitive inhibition, enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol: Enzyme Kinetic Studies

-

Experimental Setup: The assay is set up similarly to the IC50 determination, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

Data Collection: A matrix of initial reaction velocities is generated.

-

Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

-

Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is not currently available in the public domain, we can refer to data from related pyrrolidine-based inhibitors to establish a benchmark for expected potency.

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

| Pyrrolidine-based chalcones | α-Amylase | 14.61 ± 0.12 µM | [6] |

| Pyrrolidine-based chalcones | α-Glucosidase | 25.38 ± 2.09 µM | [6] |

| 2-Pyrrolidinone derivatives | Autotaxin | 35 nM - 800 nM | [5] |

This data indicates that pyrrolidine derivatives can exhibit inhibitory activity in the nanomolar to micromolar range. The specific potency of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate will be highly dependent on its interaction with the target enzyme's active site.

Further SAR studies would involve synthesizing and testing analogs of the title compound to understand the contribution of each functional group to its activity. Key modifications could include:

-

Altering the stereochemistry of the amino groups.

-

Replacing the Boc protecting group with other carbamates or amides.

-

Introducing substituents on the pyrrolidine ring.

Conclusion

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically significant class of pyrrolidine derivatives. The evidence from analogous compounds strongly suggests a mechanism of action centered on competitive enzyme inhibition. The experimental framework detailed in this guide provides a clear and logical path for elucidating the specific molecular targets and characterizing the inhibitory activity of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent and will contribute to the broader understanding of the structure-activity relationships of diaminopyrrolidine-based molecules.

References

-

Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106731. [Link]

-

Ramirez, M. S., Nikolaidis, I., Tolmasky, M. E., & Power, E. G. (2013). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 18(7), 8147–8161. [Link]

-

Al-Warhi, T., Sabt, A., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C.-H., & Abdel-Maksoud, M. S. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 7(39), 35021–35033. [Link]

-

Sharma, S., & Kumar, A. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Letters in Drug Design & Discovery, 19(2), 119-129. [Link]

-

Mouchlis, V. D., Tzelepi-Giannopoulou, A., & Aidinis, V. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115234. [Link]

-

Wang, S., Wei, J., Wang, L., Li, Y., & Liu, H. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4148–4157. [Link]

-

Raimondi, M. V., Amato, G., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 793. [Link]

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (n.d.). tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. CP Lab Safety. [Link]

-

Raimondi, M. V., Amato, G., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 793. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Scaffold: A Technical Guide to (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Medicinal Chemistry

This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a chiral building block of significant interest in modern drug discovery. We will delve into its synthetic routes, key chemical transformations, and its role as a privileged scaffold in the development of potent and selective therapeutic agents, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

The Significance of the C2-Symmetric Diaminopyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic drugs.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial aspect in the design of molecules that interact with complex biological targets.[1] The introduction of two stereochemically defined amino groups in a trans configuration, as seen in (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, imparts a C2-symmetry to the molecule. This feature is highly advantageous in medicinal chemistry for several reasons:

-

Defined Stereochemistry: The fixed spatial orientation of the two amino groups allows for precise and predictable interactions with biological targets, leading to improved potency and selectivity.

-

Bidentate Ligand Potential: The vicinal diamine functionality can act as a bidentate ligand, chelating to metal ions in metalloenzymes or forming multiple hydrogen bonds with a protein's active site.

-

Scaffold Rigidity and Conformational Constraint: The pyrrolidine ring provides a degree of rigidity, which can pre-organize the appended functionalities in a bioactive conformation, reducing the entropic penalty upon binding to a target.

-

Vectors for Diversity: The two amino groups serve as versatile handles for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a stable yet readily cleavable means of masking this amine during synthetic manipulations of the other two amino groups, further enhancing its utility as a versatile building block.

Synthesis of the Chiral Scaffold

The enantioselective synthesis of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a critical step in its utilization. Several strategies have been developed, often starting from readily available chiral precursors. A common and efficient approach utilizes L-(+)-tartaric acid as the chiral pool starting material.

Figure 1: A generalized synthetic scheme for the preparation of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate starting from L-tartaric acid.

Detailed Experimental Protocol: Synthesis from L-Tartaric Acid

This protocol is a representative, multi-step synthesis adapted from established chemical literature.

Step 1: Synthesis of (2R,3R)-Diethyl 2,3-O-isopropylidenetartrate

-

To a suspension of L-(+)-tartaric acid (1 equiv.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the tartaric acid has completely dissolved.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Filter and concentrate the filtrate under reduced pressure.

-

To the resulting diethyl tartrate in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a base, filter, and concentrate to yield the crude product, which can be purified by distillation.

Step 2: Reduction to (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

-

Dissolve the product from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.

-

Allow the reaction to warm to room temperature and stir until the ester is fully consumed.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain the diol.

Step 3: Formation of the Cyclic Sulfate and Subsequent Azide Opening

-

Dissolve the diol from Step 2 in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add thionyl chloride, followed by a catalytic amount of a suitable catalyst (e.g., RuCl3).

-

After stirring, add sodium periodate and continue stirring until the reaction is complete.

-

Work up the reaction to isolate the cyclic sulfate.

-

Dissolve the cyclic sulfate in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide (NaN3).

-

Heat the reaction mixture to facilitate the SN2 opening of the cyclic sulfate to form the diazide.

Step 4: Reduction of the Diazide and Boc Protection

-

Dissolve the diazide in methanol and add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the azides are fully reduced to amines.

-

Filter the catalyst and concentrate the filtrate.

-

Dissolve the resulting crude diamine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine).

-

Stir at room temperature until the reaction is complete.

-

Purify the final product, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, by column chromatography.

Key Applications in Medicinal Chemistry: Kinase Inhibitors

The (3R,4R)-diaminopyrrolidine scaffold has emerged as a valuable core in the design of various kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.[3] The two amino groups provide ideal vectors for appending functionalities that can interact with the hinge region and other key residues within the ATP-binding pocket of kinases.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling.[4][5] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[6] Consequently, IRAK4 has become an attractive therapeutic target.

Figure 2: A simplified representation of the IRAK4 signaling pathway, highlighting the point of intervention for IRAK4 inhibitors.

The (3R,4R)-diaminopyrrolidine scaffold can be functionalized to create potent and selective IRAK4 inhibitors. One of the amino groups is typically used to attach a hinge-binding motif, while the other can be modified to interact with other regions of the active site or to tune the physicochemical properties of the molecule.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[7] It plays a pivotal role in B-cell proliferation, differentiation, and survival.[2] Inhibitors of BTK have shown remarkable efficacy in the treatment of B-cell malignancies and autoimmune diseases.[8]

Figure 3: A simplified overview of the BTK signaling pathway, indicating the therapeutic intervention point for BTK inhibitors.

The chiral diaminopyrrolidine scaffold has been successfully incorporated into the design of novel BTK inhibitors. The stereochemistry of the scaffold is crucial for achieving high potency and selectivity.

Key Chemical Transformations: N-Functionalization

The utility of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate as a scaffold lies in the ease with which its amino groups can be functionalized. Reductive amination is a powerful and widely used method for this purpose, allowing for the introduction of a diverse range of substituents.[9][10]

Figure 4: General workflow for the N-functionalization of the diaminopyrrolidine scaffold via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the mono-N-alkylation of the diaminopyrrolidine scaffold.

-

To a solution of (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde or ketone (1-1.2 equiv.).

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equiv.), portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-alkylated product by column chromatography.

Biological Activity of Diaminopyrrolidine-Based Kinase Inhibitors

The following table summarizes the in vitro potencies of representative kinase inhibitors that incorporate a diaminopyrrolidine or a closely related chiral diamine scaffold. This data highlights the potential of this scaffold in achieving high potency against key therapeutic targets.

| Compound ID | Target Kinase | Scaffold Type | IC50 (nM) | Reference |

| Compound A | IRAK4 | Diaminopyrrolidine | 5 | Fictional, representative data |

| Compound B | BTK | Chiral Diamine | 2.5 | Fictional, representative data |

| Compound C | BTK (C481S mutant) | Diaminopyrrolidine | 20 | Fictional, representative data |

| Compound D | IRAK4 | Diaminopyrrolidine | 12 | Fictional, representative data |

Note: The data presented in this table is representative and intended for illustrative purposes. For specific and validated data, please refer to the primary scientific literature.

Conclusion

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a powerful and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry, C2-symmetry, and the presence of two modifiable amino groups make it an ideal scaffold for the design of potent and selective inhibitors of various biological targets, particularly kinases such as IRAK4 and BTK. The synthetic accessibility of this scaffold, coupled with robust methods for its functionalization, ensures its continued importance in the discovery and development of novel therapeutics. This guide provides a foundational understanding of the synthesis and application of this key intermediate, empowering researchers to leverage its unique properties in their drug discovery endeavors.

References

-

Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive and natural compounds based on the pyrrolidine scaffold. Retrieved from [Link]

-

MDPI. (2022). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

-

ResearchGate. (n.d.). BTK structure and signaling pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). IRAK4. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol are selective alpha-mannosidase inhibitors. Retrieved from [Link]

-

Infoscience. (n.d.). Derivatives of (2R,3R,4S)-2-Aminomethylpyrrolidine-3,4-diol are Selective alpha-Mannosidase Inhibitors. Retrieved from [Link]

-

Sino Biological. (n.d.). IRAK4 General Information. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubMed Central (PMC). (n.d.). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Retrieved from [Link]

-

Arkat USA. (n.d.). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Retrieved from [Link]

-

PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

-

PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

-

PubMed. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Retrieved from [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.

-

PubMed Central (PMC). (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

MDPI. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA.

-

ACR Meeting Abstracts. (n.d.). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. sinobiological.com [sinobiological.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and its Analogues

Abstract

The (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged chiral building block for a multitude of therapeutic agents. Its rigid, stereochemically defined structure allows for precise spatial orientation of substituents, making it an invaluable component for achieving high-potency and selective interactions with biological targets. This guide provides an in-depth exploration of this crucial molecule and its analogues, covering stereoselective synthesis, physicochemical properties, synthetic utility, and applications in drug discovery, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction: The Significance of the Chiral Diaminopyrrolidine Core

The five-membered pyrrolidine ring is a ubiquitous motif in biologically active compounds due to its ability to explore three-dimensional space effectively, a consequence of its non-planar, sp³-hybridized nature.[1] The introduction of a trans-3,4-diamine functionality, as seen in the (3R,4R) stereoisomer, creates a rigid and predictable platform for the installation of various pharmacophoric elements. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen offers robust protection under a wide range of reaction conditions while allowing for facile deprotection, a critical feature in multi-step synthetic campaigns.[2]

The primary utility of this scaffold lies in its role as a chiral building block. The defined stereochemistry at the C3 and C4 positions is crucial for enantioselective recognition by biological targets such as enzymes and receptors. This stereochemical control is paramount in modern drug design, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. The (3R,4R)-diaminopyrrolidine core is particularly renowned for its central role in the structure of several marketed drugs, most notably in the class of gliptins, which are inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[3][4]

Physicochemical Properties and Structural Features